3-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide
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Overview
Description
3-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazolopyrazine core linked to a benzamide moiety, makes it a subject of interest for various scientific studies.
Mechanism of Action
Target of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets, contributing to its versatile biological activities .
Mode of Action
Based on the known properties of triazole compounds, it can be inferred that this compound might interact with its targets by binding to various enzymes and receptors in the biological system .
Biochemical Pathways
Given the broad range of biological activities associated with triazole compounds, it is likely that this compound could influence multiple biochemical pathways .
Result of Action
The compound’s unique structure and its potential to bind with various enzymes and receptors suggest that it could have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide typically involves multiple steps:
Formation of the Triazolopyrazine Core: This step usually starts with the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrazine ring.
Ethoxylation: Introduction of the ethoxy group at the 8-position of the triazolopyrazine ring can be achieved through nucleophilic substitution reactions.
Chlorination: The chlorination of the benzamide moiety is often carried out using reagents like thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The final step involves coupling the chlorinated benzamide with the ethoxy-triazolopyrazine intermediate under conditions that facilitate the formation of the desired amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted benzamides.
Scientific Research Applications
3-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide
- 3-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methyl)benzamide
Uniqueness
The unique combination of the ethoxy group and the triazolopyrazine core in 3-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide distinguishes it from other similar compounds
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and more
Properties
IUPAC Name |
3-chloro-N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O2/c1-2-23-15-13-20-19-12(21(13)7-6-17-15)9-18-14(22)10-4-3-5-11(16)8-10/h3-8H,2,9H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYVDGGONYGSHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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